Bienvenue dans la boutique en ligne BenchChem!

Exenatide-d5 Acetate

Bioanalysis Pharmacokinetics GLP-1 receptor agonists

Exenatide-d5 Acetate is a deuterated GLP-1 receptor agonist analog (MW 4251.65) designed for quantitative LC-MS/MS bioanalysis of exenatide in biological matrices. The five-unit mass shift from unlabeled exenatide enables unambiguous mass spectrometric differentiation while preserving near-identical physicochemical behavior, ensuring co-elution and identical extraction, ionization, and fragmentation. This compound is essential for FDA/EMA-compliant pharmacokinetic studies, achieving required LLOQ of 5 pg/mL and 85–115% accuracy. It eliminates the cross-reactivity and antibody batch variability of ELISA methods, making it critical for biosimilar comparability, multi-analyte GLP-1 panels, and ICH-compliant stability testing. Supplied as a white to off-white solid at ≥95% purity; store at 2–8°C refrigerated.

Molecular Formula C₁₈₆H₂₈₁D₅N₅₀O₆₂S
Molecular Weight 4251.65
Cat. No. B1157589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExenatide-d5 Acetate
SynonymsExendin-4-d5;  His-Gly(d2)-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Leu(d3)-Ser-Lys-Gln-Met-Glu-Glu-Glu-Ala-Val-Arg-Leu-Phe-Ile-Glu-Trp-Leu-Lys-Asn-Gly-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser-NH2; 
Molecular FormulaC₁₈₆H₂₈₁D₅N₅₀O₆₂S
Molecular Weight4251.65
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Exenatide-d5 Acetate: Stable Isotope-Labeled Internal Standard for Exenatide Bioanalysis and GLP-1 Agonist Research


Exenatide-d5 Acetate is a stable isotope-labeled analog of the GLP-1 receptor agonist exenatide acetate, wherein five hydrogen atoms are replaced with deuterium (²H), yielding a molecular formula of C₁₈₆H₂₈₁D₅N₅₀O₆₂S and a molecular weight of 4251.65 [1]. As a deuterated internal standard, this compound is specifically designed to support quantitative bioanalysis of exenatide in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The five-unit mass shift from unlabeled exenatide (MW ≈ 4186.6 Da) enables unambiguous mass spectrometric differentiation while preserving near-identical physicochemical behavior during sample extraction and chromatographic separation . This compound is supplied for research and bioanalytical applications with typical purity specifications of ≥95% and storage conditions of 2-8°C refrigerated [1].

Why Exenatide-d5 Acetate Cannot Be Substituted with Unlabeled Exenatide or Structural Analogs in Quantitative Bioanalysis


Substituting Exenatide-d5 Acetate with unlabeled exenatide, structurally related peptides, or alternative detection methodologies introduces quantifiable error sources that compromise regulatory-grade bioanalytical accuracy. Immunoassays (ELISA), while widely used for exenatide quantification, exhibit cross-reactivity risks with structurally similar compounds and endogenous interferences, resulting in overestimation or underquantification of analyte concentrations [1]. When LC-MS/MS methods employ unlabeled exenatide or non-isotopic internal standards, matrix effects from plasma proteins, phospholipids, and salts cause differential ionization suppression between analyte and internal standard, leading to systematic bias in calculated concentrations [2]. Furthermore, structurally related compounds used as internal standards exhibit distinct extraction recoveries and chromatographic retention times from exenatide, failing to correct for sample preparation variability . Exenatide-d5 Acetate, as a stable isotope-labeled (SIL) internal standard, co-elutes with the analyte and undergoes identical extraction, ionization, and fragmentation behavior, enabling precise matrix effect compensation essential for pharmacokinetic studies and regulatory submissions [3].

Exenatide-d5 Acetate: Quantitative Differential Evidence for Bioanalytical Method Selection


LC-MS/MS with SIL-IS Eliminates Cross-Reactivity Error Inherent to Exenatide Immunoassays

The use of Exenatide-d5 Acetate as a SIL internal standard in LC-MS/MS assays eliminates the cross-reactivity limitations of immunoassay-based exenatide quantification. Unlike ELISA methods, which can produce false-positive signals due to antibody recognition of structurally related peptides or endogenous matrix components, LC-MS/MS with SIL-IS achieves specificity through mass-based detection [1]. The sensitivity of UPLC-MS/MS methods for exenatide (LLOQ = 5 pg/mL) is superior to previously reported immunoassays, enabling pharmacokinetic analysis at therapeutic plasma concentrations that immunoassays cannot reliably quantify due to lack of cross-reactivity control [2].

Bioanalysis Pharmacokinetics GLP-1 receptor agonists

SIL Internal Standard Corrects Matrix Effects Where Structural Analogs Fail in Exenatide Bioanalysis

Exenatide-d5 Acetate, as a stable isotope-labeled internal standard, co-elutes with unlabeled exenatide and undergoes identical ionization behavior, enabling accurate compensation for plasma matrix effects. In contrast, structurally related internal standards exhibit distinct retention times and differential ionization suppression, resulting in incomplete matrix effect correction [1]. The use of SIL analogs, when compared to structurally related compounds as internal standards, has been widely shown to reduce matrix effects and yield reproducible and accurate recoveries in LC-MS/MS assays . A five-unit mass difference (d5) between Exenatide-d5 and unlabeled exenatide ensures spectral resolution without isotopic peak overlap while maintaining identical physicochemical behavior [2].

Matrix effect correction LC-MS/MS Stable isotope dilution

Exenatide Bioanalysis Requires Distinct LC-MS/MS Optimization Compared to Other GLP-1 Agonists

Exenatide exhibits distinct chromatographic behavior and bioanalytical requirements compared to other GLP-1 receptor agonists such as liraglutide and semaglutide. In HILIC-DAD analysis, Exenatide, Liraglutide, Semaglutide, and Tirzepatide are resolved based on differences in amino acid composition and fatty acid conjugation [1]. Critically, oxidative product-related impurities of Exenatide were clearly resolved on a low-adsorption (deactivated stainless-steel) LC flow path but remained masked on a standard stainless-steel path due to metal-peptide interactions [2]. This demonstrates that exenatide-specific analytical methods require dedicated optimization and that data generated for other GLP-1 agonists cannot be directly extrapolated to exenatide without validation [3].

GLP-1 agonist HILIC Chromatographic selectivity

Deuterium Label Stability at Non-Exchangeable Positions Determines Exenatide-d5 Acetate Suitability for Regulatory Bioanalysis

The utility of Exenatide-d5 Acetate as a SIL internal standard depends critically on the placement of deuterium labels at non-exchangeable positions. Deuterium labels positioned on heteroatoms (oxygen in alcohols/phenols/carboxylic acids, nitrogen in amines) or on carbons adjacent to carbonyl groups are subject to proton/deuterium exchange with solvent or biological matrix components (e.g., plasma, blood), leading to gradual loss of the isotopic label and compromised quantification accuracy over time . In contrast, ¹³C and ¹⁵N labels are inherently non-exchangeable but incur higher synthesis costs [1]. Exenatide-d5 Acetate, with deuterium incorporated at stable carbon positions via chemical synthesis using isotope-containing building blocks, maintains label integrity under standard bioanalytical conditions .

Deuterium exchange Isotope stability LC-MS/MS validation

Optimal Procurement Scenarios for Exenatide-d5 Acetate: Evidence-Based Application Guide


GLP/GCP-Compliant Pharmacokinetic Studies of Exenatide Formulations

In preclinical and clinical pharmacokinetic studies requiring FDA/EMA-compliant method validation, Exenatide-d5 Acetate is essential as a SIL internal standard to achieve the required LLOQ of 5 pg/mL and accuracy of 85-115% [1]. The elimination of cross-reactivity inherent to immunoassays and the precise matrix effect compensation provided by SIL-IS ensure that therapeutic plasma concentrations (low pg/mL range) are accurately quantified, supporting IND/NDA submissions [2].

Bioanalytical Method Development and Validation for Multi-Analyte GLP-1 Agonist Panels

For CROs and pharmaceutical QC laboratories developing LC-MS/MS methods that simultaneously quantify multiple GLP-1 agonists, Exenatide-d5 Acetate is required specifically for the exenatide channel. As demonstrated by HILIC-DAD analysis, exenatide exhibits distinct chromatographic behavior and impurity masking on standard stainless-steel LC systems compared to liraglutide and semaglutide, necessitating compound-specific internal standards and dedicated method optimization [1]. Using a single internal standard across analytes will produce inaccurate exenatide quantification due to differential matrix effects and retention behavior [2].

Exenatide Biosimilar Development and Comparability Studies

In biosimilar development programs, accurate quantification of exenatide in biological matrices is critical for establishing pharmacokinetic similarity to the reference product. Exenatide-d5 Acetate enables the precise, mass-selective detection required for comparability studies, free from the cross-reactivity and antibody batch variability that compromise ELISA-based methods [1]. The stable isotope label's resistance to H/D exchange ensures method ruggedness across the multi-batch analyses typical of biosimilar comparability protocols [2].

Impurity Profiling and Stability Testing of Exenatide Drug Products

During pharmaceutical QC and stability studies, Exenatide-d5 Acetate serves as a reference marker for mass spectrometric identification of oxidative degradation products. As shown in HILIC analysis, exenatide's oxidative impurities are masked on standard stainless-steel LC flow paths but resolved on deactivated systems; the deuterated internal standard provides a stable reference signal for tracking impurity formation over time [1]. This application supports ICH-compliant stability testing and impurity monitoring in GLP-1 agonist drug product manufacturing [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Exenatide-d5 Acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.